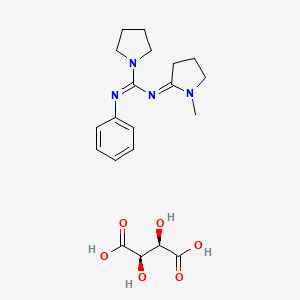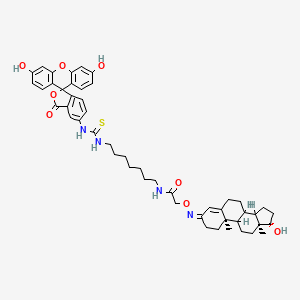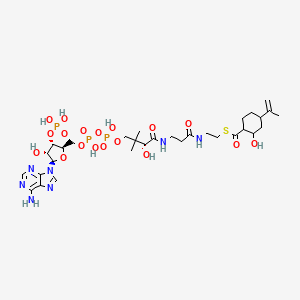
14-(2',3',5'-Trihydroxyphenyl)tetradecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-(2',3',5'-Trihydroxyphenyl)tetradecan-2-ol is a natural product found in Chrysosporium with data available.
科学的研究の応用
Synthesis and Structural Characterization
14-(2',3',5'-Trihydroxyphenyl)tetradecan-2-ol has been a subject of research in the field of organic synthesis and structural characterization. Studies like those conducted by Liang Jian focused on synthesizing and characterizing related compounds through methods like elemental analysis, NMR spectra, and X-ray diffraction. Such research aids in understanding the molecular structure and properties of these compounds (Liang Jian, 2014).
Chemical Synthesis and Radiochemistry
The compound has also been involved in the synthesis of various labeled compounds for radiochemical studies. Research in this area, like the work of D. Le Bars et al., involves the synthesis of labeled compounds for applications such as metabolic studies and tracing biological pathways (D. Le Bars et al., 1986).
Development of Novel Chemical Structures
14-(2',3',5'-Trihydroxyphenyl)tetradecan-2-ol has been involved in the development of novel chemical structures. Studies, such as those by Yutaka Ishida, A. Sekiguchi, and Y. Kabe, have explored the synthesis of unique chemical entities containing elements like germanium, which are of interest in the field of chemical innovation (Yutaka Ishida, A. Sekiguchi, Y. Kabe, 2003).
Exploration in Organic Chemistry
Organic chemistry research often utilizes compounds like 14-(2',3',5'-Trihydroxyphenyl)tetradecan-2-ol in exploring new synthetic pathways and reactions. Researchers like S. Kutsumizu, Koushi Morita, S. Yano, and S. Nojima have delved into understanding the phase behavior of binary systems involving similar compounds, providing insights into the complex interactions in organic chemistry (S. Kutsumizu, Koushi Morita, S. Yano, S. Nojima, 2002).
特性
分子式 |
C20H34O4 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
6-(13-hydroxytetradecyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C20H34O4/c1-16(21)12-10-8-6-4-2-3-5-7-9-11-13-17-14-18(22)15-19(23)20(17)24/h14-16,21-24H,2-13H2,1H3 |
InChIキー |
AAMYMLZZYOONFN-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)O)O |
同義語 |
14-(2',3',5'-trihydroxyphenyl)tetradecan-2-ol 14-(THP)T-ol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)




![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)

